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Compound of Interest

Compound Name: cis-2,6-Dimethylmorpholine

Cat. No.: B033440 Get Quote

An In-depth Technical Guide to High-Purity cis-2,6-Dimethylmorpholine for Researchers and

Drug Development Professionals

Introduction
cis-2,6-Dimethylmorpholine is a versatile heterocyclic compound of significant interest in the

pharmaceutical and agrochemical industries. Its unique structural and chemical properties

make it a crucial building block, or scaffold, for the synthesis of complex bioactive molecules.[1]

In drug discovery, the morpholine ring is a privileged structure, often incorporated to improve

physicochemical properties such as solubility, metabolic stability, and bioavailability, which are

critical for developing effective CNS-active drugs.[2][3] This guide provides a comprehensive

overview of commercial suppliers offering high-purity cis-2,6-Dimethylmorpholine, detailed

experimental protocols for its preparation and purification, and its application in targeting key

signaling pathways in drug development.

Commercial Suppliers of High-Purity cis-2,6-
Dimethylmorpholine
Sourcing high-purity starting materials is a critical first step in research and development. The

table below summarizes commercially available grades of cis-2,6-Dimethylmorpholine from

various suppliers, providing researchers with a comparative overview of available purities.
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Supplier/Platform Purity Specification Analysis Method CAS Number

HANGZHOU LEAP

CHEM CO., LTD. (via

ECHEMI)

99% Not Specified 6485-55-8

Henan Lihao Chem

Plant Limited (via

ECHEMI)

99% Not Specified 6485-55-8

Shaanxi Dideu

Medichem Co. (via

ECHEMI)

99% (Pharmacy

Grade)
Not Specified 6485-55-8

TCI America (Tokyo

Chemical Industry)
>97.0% GC 6485-55-8

Chem-Impex ≥ 97% GC 6485-55-8

Huizhili (Changzhou)

Life Technology Co.,

Ltd. (via

ChemicalBook)

98% Not Specified 6485-55-8

Firsky International

Trade (Wuhan) Co.,

Ltd. (via

ChemicalBook)

99% Not Specified 6485-55-8

Experimental Protocols: Synthesis and Purification
Achieving high isomeric purity is essential for clinical applications. The following protocols are

derived from patent literature, detailing methods for synthesizing 2,6-dimethylmorpholine with a

high cis-isomer ratio and subsequent purification to ≥99.2% purity.

Protocol 1: Synthesis of 2,6-Dimethylmorpholine with
High cis-Isomer Content
This protocol is adapted from a patented industrial process for the cyclization of

diisopropanolamine.[4]
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Methodology:

Reaction Setup: Equip a suitable reactor for simultaneous addition of two reactants and

heating.

Reactant Metering: Simultaneously meter diisopropanolamine (containing 5-15% water) and

excess 90-120% strength sulfuric acid into the reactor. The addition is performed with stirring

but without external cooling, allowing the exothermic heat of reaction to raise the mixture's

temperature to between 85°C and 170°C.

Cyclization: After the addition is complete, heat the reaction mixture to a temperature

between 150°C and 190°C.

Work-up:

Cool the reaction product and dilute it with water.

Add the diluted solution to a 25% sodium hydroxide solution with stirring and cooling until

the pH reaches 14.

Two phases will form. Separate the upper organic phase.

Isolation and Drying:

Distill the organic phase under reduced pressure (approx. 100 mbar).

Dry the resulting distillate, a mixture of water and 2,6-dimethylmorpholine, in two stages by

stirring first with 50% sodium hydroxide solution, followed by a second treatment with fresh

50% sodium hydroxide solution.

Final Product: The resulting 99% pure 2,6-dimethylmorpholine contains a cis- to trans-isomer

ratio of approximately 84:16.[4]

Protocol 2: Purification of cis-2,6-Dimethylmorpholine to
≥99.2% Purity
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This protocol, adapted from patent CN110950818B, describes a method for purifying a mixture

of 2,6-dimethylmorpholine isomers to obtain high-purity cis-2,6-dimethylmorpholine via

carboxylate salt formation and crystallization.[5]

Methodology:

Salt Formation:

In a reaction flask, charge the synthesized 2,6-dimethylmorpholine mixture (e.g., 57.60g,

0.5mol) and add isopropyl acetate (200ml).

Raise the temperature to 40°C with stirring.

Add acetic acid (30.03g, 0.5mol) dropwise.

Crystallization:

Slowly cool the mixture to 15-25°C and stir for 2-3 hours to induce crystallization.

Further cool the mixture to between -2°C and 3°C and continue stirring for an additional

2.5-3.0 hours.

Isolation of Salt:

Collect the cis-2,6-dimethylmorpholine acetate crystals via suction filtration and dry

them.

Hydrolysis (Liberation of Free Base):

Dissolve the purified acetate salt in water.

Adjust the pH of the solution to 13-14 using a basic substance (e.g., NaOH) to hydrolyze

the salt.

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

Final Product:
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Combine the organic extracts and distill off the solvent to yield cis-2,6-
dimethylmorpholine with a purity of ≥99.2%.

Workflow for High-Purity cis-2,6-Dimethylmorpholine Purification

Start:
Crude cis/trans Mixture

1. Dissolve in
Isopropyl Acetate

2. Add Acetic Acid at 40°C
(Salt Formation)

3. Cool to 15-25°C
(Crystallization)

4. Cool to -2°C to 3°C
(Further Crystallization)

5. Suction Filtration

Intermediate:
cis-Isomer Acetate Salt

6. Hydrolyze Salt
(Adjust pH to 13-14)

7. Organic Extraction

8. Distill Solvent

End Product:
High-Purity (≥99.2%)

cis-2,6-Dimethylmorpholine

Click to download full resolution via product page

Caption: Purification workflow via carboxylate salt crystallization.

Application in Drug Development: Targeting
Signaling Pathways
The cis-2,6-dimethylmorpholine scaffold is a key intermediate in the synthesis of several

pharmaceuticals, most notably Sonidegib (Odomzo), an anticancer drug.[5] Sonidegib is a

potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly

activated in certain cancers like basal cell carcinoma.[6]
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The Hh pathway is crucial during embryonic development and is largely inactive in adult

tissues.[6] Its reactivation can lead to tumorigenesis. The pathway is initiated when the

Hedgehog ligand binds to the Patched (PTCH1) receptor, relieving its inhibition of the

Smoothened (SMO) protein. Activated SMO then triggers a downstream cascade involving the

GLI family of transcription factors, leading to the expression of target genes that promote cell

proliferation and survival.[6]

Sonidegib, containing the cis-2,6-dimethylmorpholine moiety, functions by binding to and

inhibiting the SMO protein. This action blocks the entire downstream signaling cascade,

effectively shutting down the pro-tumorigenic gene expression program.
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Caption: Inhibition of the SMO protein by a morpholine-derived drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents
[patents.google.com]

5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents
[patents.google.com]

6. mdpi.com [mdpi.com]

To cite this document: BenchChem. [commercial suppliers of high-purity cis-2,6-
Dimethylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033440#commercial-suppliers-of-high-purity-cis-2-6-
dimethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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